

# Cycloastragenol In Vivo Dosing and Administration in Mouse Models: Application Notes and Protocols

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: **Cycloastragenol**

Cat. No.: **B1669396**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

**Cycloastragenol** (CAG), a small molecule triterpenoid derived from the root of *Astragalus membranaceus*, has garnered significant interest for its potential therapeutic applications, particularly in the context of aging and age-related diseases.<sup>[1][2][3]</sup> Its primary mechanism of action is attributed to its ability to activate telomerase, an enzyme responsible for maintaining telomere length.<sup>[1][2][3][4]</sup> This document provides a comprehensive overview of the in vivo dosing and administration of **Cycloastragenol** in various mouse models, based on a consolidation of published research. It is intended to serve as a practical guide for researchers designing and executing preclinical studies involving this compound.

## Quantitative Data Summary

The following tables summarize the dosing regimens, administration routes, and observed effects of **Cycloastragenol** in different mouse models.

Table 1: **Cycloastragenol** Dosing in Aging and Senescence Mouse Models

| Mouse Model                            | Dosage       | Administration Route | Duration | Key Findings                                                                                                                                              |
|----------------------------------------|--------------|----------------------|----------|-----------------------------------------------------------------------------------------------------------------------------------------------------------|
| Radiation-induced aging                | 50 mg/kg/day | Oral gavage          | 2 weeks  | Reversed signs of aging (e.g., gray fur), improved motor activity and bone density, decreased senescent cells.<br><a href="#">[5]</a> <a href="#">[6]</a> |
| D-galactose-induced aging              | 20 mg/kg/day | Oral gavage          | 6 weeks  | Restored circadian rhythm and locomotor activity, increased expression of clock genes. <a href="#">[7]</a>                                                |
| Total Body Irradiation (TBI)-aged mice | 50 mg/kg/day | Oral gavage          | 2 weeks  | Delayed age-related symptoms, restored physical function, and reduced senescent cells in multiple tissues. <a href="#">[6]</a> <a href="#">[8]</a>        |

Table 2: **Cycloastragenol** Dosing in Metabolic and Organ-Specific Mouse Models

| Mouse Model                                        | Dosage               | Administration Route | Duration | Key Findings                                                                                                                |
|----------------------------------------------------|----------------------|----------------------|----------|-----------------------------------------------------------------------------------------------------------------------------|
| High-fat diet (HFD)-induced obesity                | 10 and 50 mg/kg/day  | Oral gavage          | 11 weeks | Significantly reduced body weight gain at 50 mg/kg.[9]                                                                      |
| Carbon tetrachloride (CCl4)-induced liver fibrosis | 50 and 200 mg/kg/day | Not specified        | 4 weeks  | The 200 mg/kg dose exhibited anti-fibrotic effects, decreased collagen deposition, and protected the liver from damage.[10] |

Table 3: **Cycloastragenol** Dosing in Neurological Mouse Models

| Mouse Model                    | Dosage                | Administration Route      | Duration | Key Findings                                                                                          |
|--------------------------------|-----------------------|---------------------------|----------|-------------------------------------------------------------------------------------------------------|
| Depression-like behavior model | Not specified         | Oral administration       | 7 days   | Attenuated depression-like behavior.[11]                                                              |
| Spinal cord injury (SCI)       | 20 mg/kg, twice daily | Intraperitoneal injection | 7 days   | Promoted the growth of dorsal column axons and the recovery of sensory and urinary function. [12][13] |

## Experimental Protocols

## Protocol 1: Preparation and Oral Administration of Cycloastragenol

This protocol is based on methodologies reported for studies investigating aging and metabolic disorders.[\[6\]](#)[\[9\]](#)

### Materials:

- **Cycloastragenol (CAG) powder**
- 5% Carboxymethylcellulose-sodium (CMC-Na) solution
- Sterile water
- Weighing scale
- Mortar and pestle or homogenizer
- Magnetic stirrer and stir bar
- Oral gavage needles (20-24 gauge, with a ball tip)
- Syringes (1 ml)

### Procedure:

- Preparation of Vehicle: Prepare a 5% (w/v) solution of CMC-Na in sterile water. Mix thoroughly using a magnetic stirrer until the CMC-Na is fully dissolved and the solution is clear.
- CAG Suspension:
  - Calculate the required amount of CAG based on the desired dose (e.g., 50 mg/kg) and the number and weight of the mice.
  - Weigh the calculated amount of CAG powder.

- Gradually add the CAG powder to the 5% CMC-Na vehicle while continuously stirring or using a mortar and pestle to ensure a uniform suspension. For larger volumes, a homogenizer can be used.
- The final concentration of the suspension should be calculated to deliver the desired dose in a specific volume (typically 100-200 µl per mouse).
- Oral Administration:
  - Gently restrain the mouse.
  - Measure the correct volume of the CAG suspension into a 1 ml syringe fitted with an appropriately sized oral gavage needle.
  - Carefully insert the gavage needle into the esophagus and slowly administer the suspension.
  - Monitor the mouse briefly after administration to ensure there are no signs of distress.

## Protocol 2: Intraperitoneal Injection of Cycloastragenol

This protocol is adapted from studies on neurological models.[\[13\]](#)

Materials:

- **Cycloastragenol** (CAG) powder
- Sterile saline solution (0.9% NaCl)
- Solubilizing agent if necessary (e.g., DMSO, Tween 80; compatibility and toxicity should be considered)
- Sterile microcentrifuge tubes
- Vortex mixer
- Insulin syringes with 28-30 gauge needles

Procedure:

- Preparation of CAG Solution:
  - Determine the required concentration of CAG in the injection solution based on the desired dose (e.g., 20 mg/kg) and the injection volume (typically 100-200 µl per mouse).
  - Weigh the appropriate amount of CAG powder.
  - Dissolve the CAG in a small amount of a suitable solvent if it is not readily soluble in saline.
  - Bring the solution to the final volume with sterile saline. Ensure the final concentration of any co-solvent is non-toxic to the mice.
  - Vortex the solution thoroughly to ensure it is completely dissolved.
- Intraperitoneal Injection:
  - Properly restrain the mouse, exposing the lower abdominal area.
  - Draw the calculated volume of the CAG solution into an insulin syringe.
  - Insert the needle into the lower right or left quadrant of the abdomen, avoiding the midline to prevent damage to the bladder or other organs.
  - Aspirate briefly to ensure no fluid is drawn into the syringe, which would indicate entry into a blood vessel or organ.
  - Slowly inject the solution into the peritoneal cavity.
  - Withdraw the needle and return the mouse to its cage.

## Visualizations



[Click to download full resolution via product page](#)

Caption: Workflow for Oral **Cycloastragenol** Administration.



[Click to download full resolution via product page](#)

Caption: CAG Induces Senescent Cell Apoptosis via PI3K/AKT/mTOR Inhibition.



[Click to download full resolution via product page](#)

Caption: **Cycloastragenol** Activates the Nrf-2 Antioxidant Pathway.

#### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. [biorxiv.org](#) [biorxiv.org]
- 2. [researchgate.net](#) [researchgate.net]

- 3. spandidos-publications.com [spandidos-publications.com]
- 4. Cycloastragenol: An exciting novel candidate for age-associated diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Scientists Discover Plant Compound Exerts Anti-aging Senolytic Effects [nmn.com]
- 6. Cycloastragenol: A Novel Senolytic Agent That Induces Senescent Cell Apoptosis and Restores Physical Function in TBI-Aged Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The protective effect of cycloastragenol on aging mouse circadian rhythmic disorder induced by d-galactose - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Cycloastragenol inhibits adipogenesis and fat accumulation in vitro and in vivo through activating Hedgehog signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Cycloastragenol is a potent telomerase activator in neuronal cells: implications for depression management - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Cycloastragenol promotes dorsal column axon regeneration in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Cycloastragenol promotes dorsal column axon regeneration in mice - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Cycloastragenol In Vivo Dosing and Administration in Mouse Models: Application Notes and Protocols]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1669396#in-vivo-dosing-and-administration-of-cycloastragenol-in-mouse-models>]

---

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

## Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)